LogP Differentiation vs. 3-Methyl & 3-Ethyl Analogs
3-(Propan-2-yl)pyridin-2-amine exhibits a higher lipophilicity (LogP 1.96) compared to its 3-methyl and 3-ethyl analogs . This increase in LogP aligns with the larger, more hydrophobic isopropyl substituent. The intermediate LogP value (between the methyl and tert-butyl analogs) offers a balanced profile for optimizing membrane permeability and solubility, which are critical parameters in drug design [1].
3-Methyl: 1.55
3-Ethyl: 1.30
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.96 |
| Comparator Or Baseline | 3-Methylpyridin-2-amine: LogP 1.55 [2]; 3-Ethylpyridin-2-amine: LogP 1.30 [3] |
| Quantified Difference | +0.41 vs. 3-methyl analog; +0.66 vs. 3-ethyl analog |
| Conditions | Predicted values from computational models (XLogP3/ACD/LogP) |
Why This Matters
LogP is a key predictor of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, directly influencing its suitability as a lead molecule or building block in drug discovery.
- [1] Kurls, E. A., Hamza, Z. K., & Ramadan, R. M. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Ain Shams Scholar. View Source
- [2] Molbase. 2-氨基-3-甲基吡啶. View Source
- [3] PubChem. 3-Ethylpyridin-2-amine. View Source
